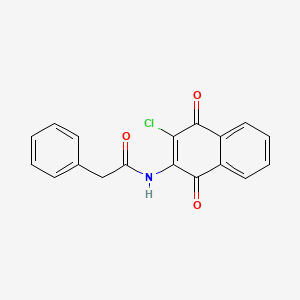
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide is a chemical compound with the molecular formula C18H12ClNO3 It is known for its unique structure, which includes a naphthalene ring substituted with a chlorine atom and a phenylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide typically involves the reaction of 3-chloro-1,4-dioxonaphthalene with phenylacetic acid or its derivatives under specific conditions. One common method includes:
Starting Materials: 3-chloro-1,4-dioxonaphthalene and phenylacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the acyl chloride intermediate.
Catalysts: Catalysts like pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes involved in cell cycle regulation and apoptosis.
類似化合物との比較
Similar Compounds
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a phenyl group.
N-(3-chloro-1,4-dioxonaphthalen-2-yl)butanamide: Similar structure but with a butanamide group instead of a phenylacetamide group.
Uniqueness
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a phenylacetamide group, which confer distinct chemical and biological properties.
特性
CAS番号 |
63351-46-2 |
|---|---|
分子式 |
C18H12ClNO3 |
分子量 |
325.7 g/mol |
IUPAC名 |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H12ClNO3/c19-15-16(20-14(21)10-11-6-2-1-3-7-11)18(23)13-9-5-4-8-12(13)17(15)22/h1-9H,10H2,(H,20,21) |
InChIキー |
SLDFGKSFHLPJAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


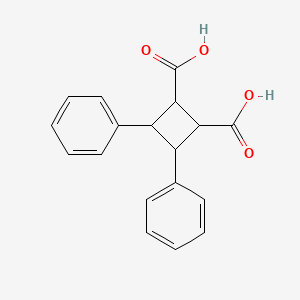
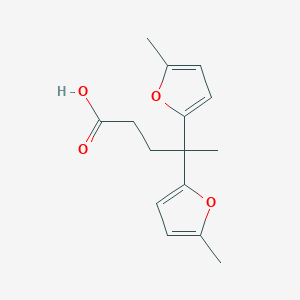
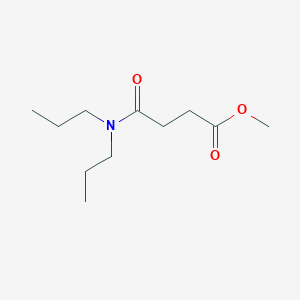
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

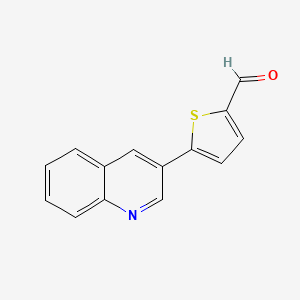
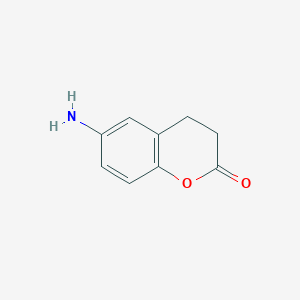
![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)
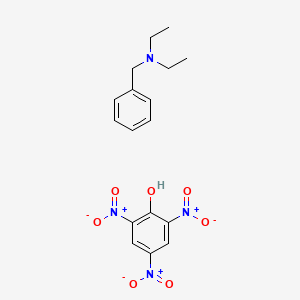
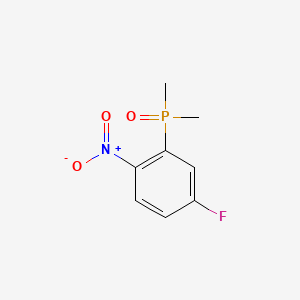
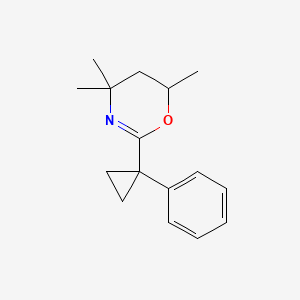
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
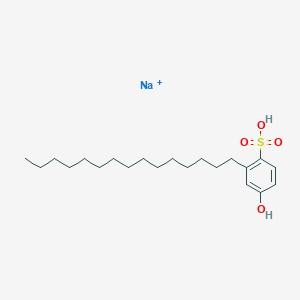
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
